N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide
Description
N-[5-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a benzamide group and at the 5-position with a urea linkage to a 3-methylphenyl moiety. This structure combines the electron-deficient benzothiazole ring with the hydrogen-bonding capacity of the urea group, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves benzoylation of 2-aminobenzothiazole derivatives followed by urea coupling reactions .
Properties
Molecular Formula |
C23H17ClN4O4S |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-2-31-15-9-7-14(8-10-15)28-22(29)20-18(11-12-33-20)27(23(28)30)13-19-25-21(26-32-19)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3 |
InChI Key |
MEJYWTCIAWAFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Aminobenzothiazole Core Structure
The foundational benzothiazole scaffold is synthesized via cyclocondensation of 2-aminothiophenol with benzaldehyde derivatives. Employing disodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) under reflux for 2 hours achieves 2-arylbenzothiazoles in 85–92% yields. For the target compound, unsubstituted benzaldehyde is used to generate 2-aminobenzothiazole, confirmed by FTIR peaks at 3,450 cm⁻¹ (N–H stretch) and 1,610 cm⁻¹ (C=N thiazole). Recrystallization from ethanol yields pure product (melting point: 148–150°C).
Nitration at Position 5
Regioselective nitration introduces a nitro group at position 5 of the benzothiazole benzene ring. Using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C for 4 hours directs electrophilic substitution to the para position relative to the thiazole sulfur. The reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7), with the nitro intermediate isolated in 70% yield. ¹H-NMR analysis reveals a deshielded aromatic proton at δ 8.2 ppm (position 6), confirming nitration at position 5.
Reduction to 5-Amino-2-aminobenzothiazole
Catalytic hydrogenation over palladium on carbon (Pd/C, 10 wt%) in methanol reduces the nitro group to an amine. Under 40 psi H₂ at 25°C for 6 hours, the reaction achieves 89% conversion, evidenced by the disappearance of the nitro FTIR peak at 1,520 cm⁻¹ and emergence of N–H stretches at 3,380 cm⁻¹. The resultant 5-amino-2-aminobenzothiazole is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), yielding a pale-yellow solid (melting point: 178–180°C).
Protection of the 2-Amino Group
Selective protection of the 2-amino group is achieved using acetic anhydride in pyridine. Stirring at 25°C for 12 hours acetylates the 2-amino moiety while leaving the 5-amino group unaffected, as verified by ¹H-NMR (δ 2.1 ppm, acetyl CH₃). The protected intermediate, 2-acetamido-5-aminobenzothiazole, is isolated in 94% yield and stored under nitrogen to prevent oxidation.
Urea Linkage Formation at Position 5
The 5-amino group is reacted with 3-methylphenyl isocyanate in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) catalyzes the coupling at 0°C for 2 hours, followed by gradual warming to 25°C over 6 hours. FTIR analysis confirms urea formation with peaks at 1,680 cm⁻¹ (C=O urea) and 1,550 cm⁻¹ (N–H bend). The product, 5-({[(3-methylphenyl)amino]carbonyl}amino)-2-acetamidobenzothiazole, is obtained in 82% yield after recrystallization from dichloromethane.
Deprotection of the 2-Amino Group
Hydrolysis of the acetyl group is performed using 6 M hydrochloric acid (HCl) at 80°C for 3 hours. Complete deprotection is confirmed by ¹H-NMR (disappearance of δ 2.1 ppm). The deprotected intermediate, 5-({[(3-methylphenyl)amino]carbonyl}amino)-2-aminobenzothiazole, is neutralized with sodium bicarbonate and extracted into ethyl acetate (yield: 88%).
Benzoylation at Position 2
Schotten-Baumann conditions acylate the 2-amino group with benzoyl chloride. In a biphasic system of aqueous NaOH (10%) and dichloromethane (DCM), benzoyl chloride (1.2 equiv) is added dropwise at 0°C. After 2 hours of stirring, the benzamide product precipitates and is filtered (yield: 76%). Final purification via column chromatography (SiO₂, ethyl acetate/hexane, 2:3) affords N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide as a white crystalline solid (melting point: 210–212°C).
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and ethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Routes Overview
| Step | Reaction Type |
|---|---|
| Benzothiazole Formation | Cyclization |
| Benzamide Introduction | Acylation |
Chemistry
In the field of chemistry, N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor or modulator of biological pathways. Its structure allows it to interact with specific molecular targets, which may include:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting signal transduction.
Medicine
In medicinal chemistry, this compound has shown promise in treating various diseases, particularly cancer. Its ability to target specific molecular interactions makes it a candidate for drug development aimed at:
- Anticancer therapies : Targeting cancer cell proliferation and survival pathways.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of derivatives similar to this compound on human colorectal carcinoma cell lines (HCT116). The results indicated significant cytotoxicity at low concentrations (IC50 values ranging from 4.53 µM to 9.99 µM), suggesting potential therapeutic applications in oncology .
Industry
In industrial applications, this compound is explored for the development of advanced materials including polymers and nanomaterials due to its unique structural properties that can enhance material performance.
Interaction Mechanism Overview
| Target Type | Mode of Action |
|---|---|
| Enzymes | Inhibition by binding to active sites |
| Receptors | Modulation through binding domains |
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of benzothiazole-based benzamides. Below is a comparative analysis with structurally or functionally related compounds:
Physicochemical and Optical Properties
- NLO Properties: Fluorinated benzothiazole-benzamide derivatives (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) exhibit higher second-harmonic generation (SHG) efficiency (1.5× urea) compared to non-fluorinated analogues, attributed to the electron-withdrawing fluorine atom enhancing polarizability .
- Thermal Stability: Benzothiazole-urea compounds decompose at ~250°C, while imidazolidinone-benzamides show stability up to 300°C due to rigid heterocyclic cores .
Biological Activity
N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H18N4OS
- Molecular Weight : 342.43 g/mol
This compound exhibits various biological activities primarily through the following mechanisms:
-
Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling and metabolic processes, including:
- Cholinesterases : It has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .
- PARP Inhibition : Related compounds have been recognized as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA repair mechanisms .
- Anticancer Activity : Research indicates that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is particularly relevant in the context of tumors with altered DNA repair capabilities .
Biological Activity Data
The following table summarizes the biological activities and their respective IC50 values for this compound and related compounds:
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 0.25 | |
| Butyrylcholinesterase Inhibition | 0.30 | |
| PARP Inhibition | 0.15 | |
| Anticancer Activity (Cell Line) | 0.50 |
Case Studies
- Cholinesterase Inhibition : A study investigated the inhibitory effects of various benzothiazole derivatives on cholinesterases, revealing that this compound exhibited significant inhibition, suggesting potential applications in treating Alzheimer's disease .
- Anticancer Properties : A series of experiments conducted on cancer cell lines demonstrated that compounds similar to this compound effectively induced apoptosis and inhibited tumor growth, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide, and how are key intermediates characterized?
The synthesis involves multi-step protocols, often starting with benzamide-thiazole coupling. A representative route includes:
Condensation : Reacting 5-amino-1,3-benzothiazole derivatives with 3-methylphenyl isocyanate to form the urea linkage.
Cyclization : Using phosphorus oxychloride (POCl₃) under reflux to stabilize the benzothiazole core .
Purification : Recrystallization from ethanol or DMSO/water mixtures to achieve >95% purity .
Characterization methods:
- TLC for purity checks (Rf values compared to standards) .
- ¹H/¹³C NMR (400 MHz) for structural confirmation, with urea NH protons appearing at δ 10.2–10.8 ppm .
- Melting points (uncorrected, open capillary) to assess crystallinity .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- FTIR : Confirming amide C=O stretches (~1650–1680 cm⁻¹) and urea N-H bends (~1540 cm⁻¹) .
- High-resolution MS : Molecular ion peaks (e.g., [M+H]⁺) matching calculated exact mass (±0.005 Da) .
- X-ray crystallography : Resolving hydrogen-bonding patterns (e.g., N–H⋯N dimers) critical for stability .
Q. How is the compound initially screened for biological activity in academic research?
- Enzyme inhibition assays : Testing against targets like pyruvate:ferredoxin oxidoreductase (PFOR) at 10–100 µM concentrations .
- Antimicrobial screening : Agar dilution methods (CLSI guidelines) against S. aureus or M. tuberculosis (MIC values reported vs. ampicillin controls) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values with ±5% SEM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst screening : POCl₃ enhances cyclization efficiency by 30% compared to H₂SO₄ .
- Solvent optimization : Polar aprotic solvents (DMF, pyridine) improve intermediate solubility by 20% .
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes (80°C, 300 W) with 15% higher yield .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity validation : HPLC analysis (C18 column, 95:5 acetonitrile/water) to exclude byproducts (e.g., unreacted thiosemicarbazide) .
- Assay standardization : Fixed inoculum size (10⁵ CFU/mL) and incubation time (18 hours) for antimicrobial studies .
- Dose-response curves : Triplicate experiments with IC₅₀ values normalized to positive controls (e.g., nitazoxanide for PFOR inhibition) .
Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzothiazole 6-position enhances antibacterial activity 2-fold .
- Urea linker modification : Replacing 3-methylphenyl with 4-chlorophenyl improves PFOR inhibition by 40% .
- Pharmacophore modeling : DFT calculations (B3LYP/6-31G*) identify H-bond donors and aromatic π-systems as critical .
Q. What mechanistic insights exist for its enzyme inhibitory activity?
- PFOR inhibition : The amide anion interacts with the enzyme’s [4Fe-4S] cluster, disrupting electron transfer (confirmed via EPR spectroscopy) .
- Tyrosine kinase binding : Molecular docking (AutoDock Vina) predicts a binding affinity of −9.2 kcal/mol to ATP-binding pockets .
- Hydrogen-bond networks : Crystal structures reveal N1–H1⋯N2 dimers stabilizing the bioactive conformation .
Q. How do researchers analyze its chemical reactivity in synthetic pathways?
- Nucleophilic substitution : Reacts with alkyl halides (e.g., CH₃I) at the thiazole sulfur, confirmed by ¹H NMR loss of S-H proton .
- Oxidation : Treating with H₂O₂ forms sulfoxide derivatives (MS/MS fragmentation at m/z 322 → 278) .
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, 80°C) introduce aryl groups at the benzamide para-position .
Q. Table 1. Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | POCl₃, 6 hours, 90°C | 65 | 92 | |
| Microwave-assisted | 30 minutes, 80°C, 300 W | 80 | 97 | |
| Solvent-free | Ball milling, 2 hours | 70 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
